2-(3-ブロモフェニル)オキシラン

概要

説明

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)oxirane and related compounds often involves strategies that capitalize on the reactivity of brominated aromatic compounds and epoxides. For example, a practical synthesis method has been developed for a related compound, 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate in the production of certain pharmaceuticals. This synthesis route, involving the cross-coupling reaction and diazotization, highlights the challenges and solutions in synthesizing brominated aromatic compounds, which could be adapted for 2-(3-Bromophenyl)oxirane synthesis (Qiu et al., 2009).

Molecular Structure Analysis

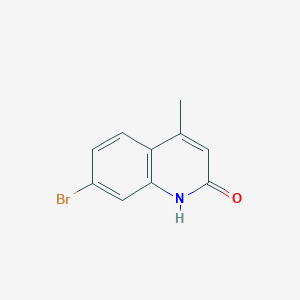

The molecular structure of oxirane compounds, including 2-(3-Bromophenyl)oxirane, is characterized by the three-membered oxirane ring, which imparts significant strain and thus reactivity to the molecule. This structural aspect is crucial for its chemical behavior and reactivity, especially in opening reactions of the epoxide ring, which can be catalyzed by acids or bases (He & Meloan, 1972).

Chemical Reactions and Properties

The reactivity of oxiranes, in general, involves ring-opening reactions that are fundamental to their application in synthesizing various functionalized compounds. The presence of the bromophenyl group further adds to the complexity of possible chemical transformations, offering routes to synthesize compounds with diverse biological and chemical properties. Research into oxirane compounds elucidates their broad reactivity and potential in synthesis (Mishmash He & Meloan Ce, 1972).

Physical Properties Analysis

The physical properties of 2-(3-Bromophenyl)oxirane, such as boiling point, melting point, and solubility, are influenced by both the oxirane ring and the bromophenyl group. These properties are critical for determining the conditions under which the compound can be handled, stored, and used in chemical reactions. While specific data on 2-(3-Bromophenyl)oxirane may not be readily available, studies on similar compounds provide valuable insights into handling and application strategies for oxirane compounds (Koch & Sures, 2018).

Chemical Properties Analysis

The chemical properties of 2-(3-Bromophenyl)oxirane, including reactivity with nucleophiles, stability under various conditions, and susceptibility to catalytic transformations, are central to its utility in organic synthesis. The epoxide ring is particularly reactive toward nucleophilic attack, providing a versatile handle for the introduction of various functional groups. Additionally, the bromine atom on the phenyl ring offers opportunities for further functionalization through substitution reactions, enhancing the compound's utility as a synthetic intermediate (Chovatiya et al., 2014).

科学的研究の応用

医学

2-(3-ブロモフェニル)オキシランは、様々な生物活性分子を形成する可能性があることから、医薬品化学において研究されています。 その反応性は、医薬品中間体として作用する可能性のある化合物を合成するために利用することができます .

材料科学

材料科学において、この化合物は重合を起こす能力があるため、ナノテクノロジーや材料工学における潜在的な用途を持つ新規ポリマー材料の製造に適しています .

環境科学

この化合物が環境科学において果たす役割は、まだ調査中です。 生分解性があるか、または環境に優しい物質の前駆体となる可能性は、非常に重要です .

分析化学

2-(3-ブロモフェニル)オキシランは、その独特の化学的性質により、分析方法における標準物質または試薬として役立ち、様々な物質の検出と定量に役立ちます .

薬理学

このオキシラン誘導体は、薬理学研究において、新規な薬物送達システムの開発や、活性医薬品成分のビルディングブロックとして使用できます .

有機合成

これは、有機合成において貴重な試薬であり、複雑な分子にエポキシド官能基を導入するために使用されます。これは、幅広い有機化合物を合成する際の重要なステップです .

生化学

生化学において、2-(3-ブロモフェニル)オキシランは、酵素と基質の相互作用、特にエポキシドヒドロラーゼや環状エーテルに作用する他の酵素を含む相互作用を研究するために使用できます .

農業

直接農業で使用されることはありませんが、2-(3-ブロモフェニル)オキシランの誘導体は、殺虫剤として、または植物ホルモンの活性や植物病原菌との相互作用を研究するために合成できます .

作用機序

Target of Action

Oxiranes, in general, are known to react with a variety of nucleophiles, including carboxylic acids .

Mode of Action

2-(3-Bromophenyl)oxirane, like other oxiranes, undergoes a ring-opening reaction initiated by a tertiary amine . This reaction involves several stages:

- Quaternization of the tertiary amine by the activated oxirane .

- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Biochemical Pathways

The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Pharmacokinetics

It is known that the compound has a molecular weight of 19904 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound’s ring-opening reaction leads to the formation of β-hydroxypropyl ester , which could have various effects depending on the context of its use.

Action Environment

The action of 2-(3-Bromophenyl)oxirane can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 4°C , suggesting that temperature could affect its stability and efficacy. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.

特性

IUPAC Name |

2-(3-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPLJNGZNHMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950711 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28022-44-8 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28022-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)